Ethyl erucate (ethyl (Z)-docos-13-enoate) is a high-value, long-chain (C22:1) monounsaturated fatty acid ethyl ester. Operating as a clear liquid at room temperature with a density of approximately 0.87 g/cm³, it serves as a critical procurement choice for applications requiring extended aliphatic chains without the handling difficulties of solid waxes. In industrial and laboratory settings, ethyl erucate is primarily procured as a renewable precursor for synthesizing long-chain biobased polyamides and polyesters, as a high-viscosity component in environmentally acceptable lubricants (EALs), and as a neutral emollient in premium formulations. Its monounsaturated structure provides a highly effective balance between oxidative stability and low-temperature fluidity, distinguishing it from both saturated analogs and highly reactive polyunsaturated esters [1].
Substituting ethyl erucate with common in-class alternatives compromises both processability and final material performance. Replacing it with the shorter-chain ethyl oleate (C18:1) fundamentally alters the rheological and thermal profile of the end product, resulting in lower hydrodynamic viscosity in lubricants and higher water absorption in synthesized polyamides due to the reduced aliphatic segment length [1]. Conversely, substituting with methyl erucate introduces fossil-derived carbon (via methanol) and generates highly toxic methanol emissions during downstream polycondensation or transesterification, complicating environmental compliance and pilot-scale safety [2]. Furthermore, attempting to use the unesterified free fatty acid (erucic acid) introduces acidic protons that can catalyze unwanted side reactions, while also requiring heated transfer lines since erucic acid is a solid at room temperature.
In the synthesis of long-chain polyamides and polyesters, the choice of ester impacts both the renewable carbon fraction and the toxicity of volatile byproducts. Ethyl erucate can be derived entirely from biomass (using bio-ethanol), whereas methyl erucate typically relies on fossil-derived methanol[1]. During polycondensation, ethyl erucate releases ethanol rather than highly toxic methanol, significantly reducing the requirements for specialized vapor recovery systems and improving safety in pilot-scale manufacturing [2].
| Evidence Dimension | Leaving group toxicity and renewable carbon fraction |
| Target Compound Data | 100% bio-based potential; ethanol byproduct (lower toxicity) |
| Comparator Or Baseline | Methyl erucate (Fossil-derived methanol byproduct; high toxicity) |
| Quantified Difference | Elimination of methanol emissions during step-growth polymerization |
| Conditions | Industrial scale-up of biobased polyamides |
Procuring the ethyl ester streamlines environmental compliance and reduces the engineering controls required for handling toxic off-gassing during polymerization.
For applications in bio-lubricants and specialized fluid formulations, the chain length of the fatty acid ester directly dictates hydrodynamic film thickness. Ethyl erucate (C22:1) possesses a significantly higher kinematic viscosity compared to the more common ethyl oleate (C18:1) due to its extended carbon backbone [1]. This longer chain enhances lubricity and load-carrying capacity, while its monounsaturated nature preserves oxidative stability compared to polyunsaturated alternatives.
| Evidence Dimension | Chain-length dependent kinematic viscosity |
| Target Compound Data | C22:1 ester profile (Higher baseline viscosity and film thickness) |
| Comparator Or Baseline | Ethyl oleate (C18:1 ester profile; lower viscosity) |
| Quantified Difference | +4 carbon units in the aliphatic tail, yielding proportionally higher hydrodynamic friction resistance |
| Conditions | Neat fluid handling and boundary lubrication at 20-40 °C |
Buyers formulating heavy-duty bio-lubricants must prioritize ethyl erucate over C18 esters to achieve the necessary load-bearing film thickness without sacrificing oxidative stability.
When utilized as a precursor for biobased polyamides via thiol-ene functionalization or alkoxycarbonylation, ethyl erucate yields longer-chain monomers (e.g., C23 derivatives) compared to ethyl oleate, which yields C19 derivatives [1]. The incorporation of these longer aliphatic segments significantly decreases the water absorption of the resulting polyamides and alters their thermal transitions (Tg and Tm), making ethyl erucate the preferred choice for highly hydrophobic engineering plastics.
| Evidence Dimension | Aliphatic segment length in resulting polymer backbone |
| Target Compound Data | Yields C23 monomer derivatives |
| Comparator Or Baseline | Ethyl oleate (Yields C19 monomer derivatives) |
| Quantified Difference | +4 methylene groups per repeating unit in the synthesized polyamide |
| Conditions | Thiol-ene addition or catalytic functionalization for step-growth polymerization |
Selecting ethyl erucate enables the synthesis of advanced polyamides with greater dimensional stability and lower moisture uptake compared to standard oleate-derived plastics.
In industrial chemical blending, utilizing the free fatty acid (erucic acid) introduces acidic protons that can catalyze unwanted side reactions. Ethyl erucate provides the same C22:1 hydrocarbon tail but in a neutral, esterified form. Crucially, ethyl erucate is a clear liquid at room temperature (density ~0.87 g/cm³), whereas erucic acid is a waxy solid (melting point ~34 °C). This eliminates the need for heated transfer lines and melting tanks during continuous manufacturing.
| Evidence Dimension | Physical state and acid value |
| Target Compound Data | Liquid at 25 °C; neutral ester |
| Comparator Or Baseline | Erucic acid (Solid at 25 °C; reactive carboxylic acid) |
| Quantified Difference | Phase transition from solid to liquid at ambient conditions; near-zero acid value |
| Conditions | Standard temperature formulation and pumping (20-25 °C) |
Procuring the liquid ethyl ester drastically reduces energy costs and equipment complexity by eliminating the need to melt solid feedstocks before blending.
Ethyl erucate is the preferred precursor when synthesizing highly hydrophobic, dimensionally stable engineering plastics. Its C22:1 chain yields C23 monomer derivatives, which provide greater moisture resistance compared to C19 derivatives obtained from ethyl oleate[1]. Furthermore, its use as an ethyl ester avoids the toxic methanol emissions associated with methyl erucate during polycondensation.
In the formulation of marine or heavy-duty bio-lubricants, ethyl erucate is the right choice when a high kinematic viscosity and thick hydrodynamic film are required. It outperforms shorter-chain esters like ethyl oleate in load-carrying capacity while maintaining the oxidative stability inherent to monounsaturated chains [2].
Ethyl erucate serves as an excellent neutral skin-conditioning agent. Because it remains a liquid at room temperature and lacks the reactive acidic protons of free erucic acid, it can be seamlessly integrated into cold-process formulations without the need for heated transfer lines or the risk of degrading sensitive active ingredients .